Ceteth-2

Descripción

Propiedades

IUPAC Name |

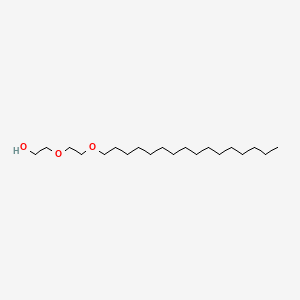

2-(2-hexadecoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-19-20-23-18-16-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSBTWLFBGNKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020754 | |

| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-61-3 | |

| Record name | Diethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceteth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(hexadecyloxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H8VAM7778 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ceteth-2 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Ceteth-2, a non-ionic surfactant, is the polyethylene glycol ether of cetyl alcohol, with the '2' in its name indicating an average of two ethylene oxide units in the molecule.[1][2] It is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries for its emulsifying, solubilizing, and wetting properties.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its stability and handling for laboratory use.

Core Physicochemical Properties

The functional efficacy of this compound in various formulations is dictated by its distinct physicochemical characteristics. These properties are summarized below, with quantitative data presented for ease of reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(2-hexadecoxyethoxy)ethanol | [4] |

| Synonyms | PEG-2 Cetyl Ether, Polyethylene glycol ether of cetyl alcohol | [4] |

| CAS Number | 9004-95-9 | [3] |

| Molecular Formula | C20H42O3 (average) | [4] |

| Molar Weight | 330.5 g/mol (computed) | [4] |

| Physical Form | Off-white waxy solid | [3] |

| Odor | Mild, characteristic | - |

| Melting Point | ~50 °C | - |

| Boiling Point | Decomposes | - |

| Density | ~0.95 g/cm³ | - |

Table 2: Surfactant and Solubility Properties of this compound

| Property | Value/Description | Source(s) |

| HLB Value | 5.3 | - |

| Function | Primarily a water-in-oil (W/O) emulsifier, co-emulsifier | [1] |

| Solubility in Water | Poorly soluble; dispersible | - |

| Solubility in Oils | Soluble | - |

| Critical Micelle Concentration (CMC) | Not specified, requires experimental determination | |

| pH Stability | Stable over a wide pH range | - |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective application in research and formulation development. The following sections detail the methodologies for determining its key physicochemical properties.

Determination of Melting Point

The melting point of a waxy solid like this compound can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[5]

-

Heating and Observation: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Melting Point Determination: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this temperature range. For a pure substance, this range is narrow.

Determination of Density

The density of this compound in its solid state can be determined by the volume displacement method.

Methodology:

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a non-solvent liquid). The initial volume is recorded.

-

Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[6]

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated using the formula: Density = Mass / Volume

Determination of pH

The pH of an aqueous dispersion of this compound can be measured to understand its compatibility with other excipients.

Methodology:

-

Preparation of Dispersion: A 1% (w/v) dispersion of this compound in deionized water is prepared. As this compound is poorly soluble, gentle heating and stirring may be required to achieve a uniform dispersion. The dispersion should then be cooled to room temperature.

-

pH Meter Calibration: A calibrated pH meter is used for the measurement. The meter should be calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) before use.

-

Measurement: The pH electrode is rinsed with deionized water, dried, and then immersed in the this compound dispersion. The pH reading is allowed to stabilize before being recorded.

Experimental Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of an unknown surfactant like this compound can be experimentally determined by preparing a series of emulsions with a known oil phase and a blend of two surfactants with known HLB values.

Methodology:

-

Selection of Surfactant Blends: A series of surfactant blends are prepared by mixing a high HLB surfactant (e.g., Tween 80, HLB = 15) and a low HLB surfactant (e.g., Span 80, HLB = 4.3) in varying ratios to create a range of HLB values (e.g., from 4 to 16).

-

Emulsion Preparation: For each surfactant blend, an emulsion is prepared with a fixed oil-to-water ratio (e.g., 20:80). The oil phase and the surfactant blend are mixed first, and then the water phase is added gradually with continuous homogenization.

-

Stability Assessment: The stability of each emulsion is observed over a set period (e.g., 24 hours). Signs of instability, such as creaming, coalescence, or phase separation, are noted.[7][8]

-

HLB Determination: The HLB value of the surfactant blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. By using an oil with a known required HLB, this method can be adapted to determine the HLB of an unknown surfactant.[7]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The surface tension method is commonly used for non-ionic surfactants.

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method).

-

Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break in the curve occurs is the Critical Micelle Concentration.[9]

Stability and Degradation

This compound, as an ethoxylated fatty alcohol, is susceptible to degradation through two primary pathways: hydrolysis and oxidation.

-

Hydrolysis: The ether linkages in the polyethylene glycol chain are generally stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions and elevated temperatures, cleavage of the ether bonds can occur.

-

Oxidation: The polyethylene glycol chain is prone to auto-oxidation, especially in the presence of oxygen, light, and metal ions. This process can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and carboxylic acids, which can alter the performance and safety profile of the formulation.

For laboratory use, it is recommended to store this compound in well-closed containers, protected from light and excessive heat, to minimize degradation.[3] The use of antioxidants in formulations containing this compound may also be considered to enhance stability.

Visualizations

Experimental Workflow for HLB Determination

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. This compound | C20H42O3 | CID 4303686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scientificspectator.com [scientificspectator.com]

- 8. tandfonline.com [tandfonline.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Ceteth-2 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Ceteth-2, a non-ionic surfactant of significant interest in pharmaceutical and cosmetic formulations. The document details the theoretical underpinnings of micellization, experimental methodologies for CMC determination, and the factors influencing this critical parameter.

Introduction to this compound and its Micellization

This compound, the polyethylene glycol ether of cetyl alcohol with an average of two ethylene oxide units, is a lipophilic, non-ionic surfactant.[1] Its amphiphilic nature, possessing both a hydrophobic cetyl alcohol tail and a hydrophilic polyethylene glycol head, drives its self-assembly in aqueous solutions to form micelles. This process, known as micellization, is a thermodynamically favorable phenomenon that occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[2]

The formation of micelles is a key characteristic of surfactants, fundamentally altering the properties of the solution, such as surface tension, conductivity, and the ability to solubilize poorly water-soluble compounds.[2] Understanding the CMC of this compound is therefore crucial for its effective application in drug delivery systems, emulsions, and other formulations where interfacial properties are critical.

Quantitative Data on the Critical Micelle Concentration of this compound

A thorough review of publicly available scientific literature did not yield a specific, experimentally determined Critical Micelle Concentration (CMC) value for this compound in aqueous solutions from a peer-reviewed source. An early paper by Hugo and Newton (1960) titled "The critical micelle concentration of polyethyleneglycolmonocetylether" is highly relevant, as this compound is a polyethylene glycol mono cetyl ether.[3] However, the full text of this publication, which would contain the quantitative data, was not accessible.

For context and comparative purposes, the following table provides CMC values for other non-ionic surfactants with similar structural characteristics. It is important to note that the CMC is highly dependent on the length of both the hydrophobic tail and the hydrophilic headgroup, as well as external conditions.

| Surfactant Name | Chemical Structure | CMC (mM) | Temperature (°C) | Method |

| This compound | C16H33(OCH2CH2)2OH | Not Found | - | - |

| Penta(ethyleneglycol)monodecyl ether | C10H21(OCH2CH2)5OH | 0.0009 | 25 | Not Specified |

| Pentaethylene glycol monododecyl ether | C12H25(OCH2CH2)5OH | 0.000065 | 25 | Not Specified |

Table 1: Critical Micelle Concentration of Selected Non-ionic Surfactants. Data for comparative surfactants are from general chemical reference sources.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant. For a non-ionic surfactant like this compound, several methods are applicable. The most common and appropriate techniques are detailed below.

Surface Tensiometry

This is the most direct and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: Surfactant molecules accumulate at the air-water interface, leading to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.[4][5]

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.

-

Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations, typically spanning several orders of magnitude around the expected CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.[6]

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low fluorescence intensity in a polar aqueous environment. When micelles are formed, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant increase in the fluorescence intensity or a shift in the emission spectrum. The concentration at which a sharp change in the fluorescence property is observed corresponds to the CMC.

Detailed Methodology:

-

Probe Solution Preparation: A stock solution of a fluorescent probe (e.g., pyrene in a suitable solvent like acetone) is prepared.

-

Surfactant Solutions with Probe: A series of this compound solutions of varying concentrations are prepared in deionized water. A small, constant aliquot of the probe stock solution is added to each surfactant solution. The solvent for the probe is allowed to evaporate, leaving the probe dispersed in the surfactant solutions.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer at a constant temperature. The excitation wavelength is set appropriately for the chosen probe.

-

Data Analysis: The fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for probes like pyrene) is plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conductivity Measurement

While primarily used for ionic surfactants, this method can sometimes be adapted for non-ionic surfactants, although it is generally less sensitive for this class of compounds.

Principle: The principle relies on the change in the mobility of charge carriers upon micelle formation. For non-ionic surfactants, any change in conductivity is typically due to the change in the viscosity of the solution or the interaction of the micelles with any trace ionic impurities. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.

Detailed Methodology:

-

Solution Preparation: A series of this compound solutions are prepared in high-purity deionized water to minimize the background conductivity.

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The conductivity is plotted against the concentration of this compound. The CMC is identified as the concentration at which a distinct change in the slope of the plot is observed.

Visualizations

Experimental Workflow for CMC Determination

Caption: Experimental workflow for determining the CMC of this compound.

Micelle Formation Process

Caption: Schematic of micelle formation in an aqueous solution.

References

- 1. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. The critical micelle concentration of cetomacrogol 1000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The critical micelle concentration of polyethyleneglycolmonocetylether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical Micelle Concentration - Kibron [kibron.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

Understanding the Surfactant Behavior of Ceteth-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceteth-2, the polyethylene glycol ether of cetyl alcohol with an average of two ethylene oxide units, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries.[1][2][3] Its amphiphilic nature, comprising a hydrophobic cetyl tail and a short hydrophilic polyoxyethylene head, allows it to function effectively as an emulsifier, solubilizer, and wetting agent.[3][4] This technical guide provides a comprehensive overview of the surfactant behavior of this compound, focusing on its physicochemical properties, and the experimental methodologies used for their characterization. Given the limited publicly available quantitative data for this compound, this guide will also present illustrative examples using closely related nonionic surfactants to demonstrate key concepts and experimental outputs.

Physicochemical Properties of this compound

The performance of this compound as a surfactant is dictated by its molecular structure and its interaction with the surrounding medium. Key physicochemical parameters that define its behavior include the Hydrophile-Lipophile Balance (HLB), Critical Micelle Concentration (CMC), and its ability to reduce surface tension.

Data Presentation

| Property | Description | Value/Range | Reference/Note |

| INCI Name | This compound | [3] | |

| Chemical Name | Polyoxyethylene (2) Cetyl Ether | [4] | |

| CAS Number | 9004-95-9 | [3] | |

| Molecular Formula | C₁₆H₃₃(OCH₂CH₂)₂OH | Approximate | [4] |

| Molar Weight | 350–400 g/mol | [5] | |

| Appearance | White to off-white waxy solid | [3] | |

| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which it is hydrophilic or lipophilic, calculated based on its chemical structure. A low HLB value indicates a more lipophilic (oil-soluble) nature, making it suitable for water-in-oil emulsions. | 5.3 | [6] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles in a solution.[7] | Data not publicly available. As an illustration, a similar nonionic surfactant, C₁₂E₄ (Tetraethylene glycol monododecyl ether), has a CMC of approximately 0.06 mM.[8] | |

| Surface Tension at CMC | The minimum surface tension achieved at the CMC, indicating the surfactant's efficiency in reducing the surface tension of a liquid.[7] | Data not publicly available. For illustrative purposes, the surface tension of water at 25°C is approximately 72 mN/m.[9] Nonionic surfactants can reduce this to the range of 30-40 mN/m at their CMC. | |

| Solubility | Soluble in water. | [5] |

Surfactant Behavior: Micellization

A defining characteristic of surfactants is their ability to form micelles above a certain concentration, the Critical Micelle Concentration (CMC).[7] Below the CMC, this compound molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the hydrophobic cetyl tails aggregate to minimize contact with water, forming spherical or ellipsoidal structures where the hydrophilic polyoxyethylene heads form an outer corona, interacting with the aqueous environment. This process is a spontaneous self-assembly driven by the hydrophobic effect.

Experimental Protocols for Surfactant Characterization

Characterizing the surfactant behavior of this compound involves a suite of experimental techniques to determine its fundamental properties. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Tensiometry is the primary method for determining the CMC and the surface tension reduction capabilities of a surfactant.[10] The principle lies in measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[7]

Experimental Workflow: Tensiometry

Methodology: Du Noüy Ring Tensiometry

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A force tensiometer equipped with a platinum-iridium Du Noüy ring is used. The ring is meticulously cleaned, typically by flaming, to ensure complete wettability.

-

Measurement:

-

The ring is suspended from a sensitive balance and immersed in the surfactant solution.

-

The ring is then slowly pulled upwards through the liquid-air interface.

-

The force required to detach the ring from the surface is measured. This force is proportional to the surface tension of the liquid.

-

-

Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will show two linear regions. The intersection of the lines extrapolated from these regions provides the CMC. The surface tension value at the plateau corresponds to the surface tension at the CMC.

Micelle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing surfactant micelles.[11] DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the micelles.

Experimental Workflow: Dynamic Light Scattering (DLS)

Methodology: Dynamic Light Scattering

-

Sample Preparation: A solution of this compound is prepared at a concentration significantly above its CMC to ensure the presence of micelles. The solution should be filtered through a sub-micron filter to remove dust and other particulates that could interfere with the measurement.

-

Instrumentation: A DLS instrument consisting of a laser light source, a sample holder with temperature control, and a photodetector is used.

-

Measurement:

-

The prepared sample is placed in a clean cuvette within the instrument.

-

The laser illuminates the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173° for backscatter detection).

-

The fluctuations in the intensity of the scattered light are recorded over time.

-

-

Data Analysis:

-

An autocorrelation function of the scattered light intensity is generated by the instrument's software.

-

From this function, the translational diffusion coefficient (D) of the micelles is calculated.

-

The hydrodynamic diameter (dн) is then determined using the Stokes-Einstein equation: dн = k B T / 3πηD where k B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

The output typically provides the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

-

Applications in Research and Drug Development

The surfactant properties of this compound make it a valuable excipient in the formulation of poorly water-soluble drugs. Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, thereby increasing their apparent solubility and potentially enhancing their bioavailability.[12]

Logical Relationship in Drug Formulation

In drug development, this compound can be employed in various dosage forms, including:

-

Oral Formulations: To improve the dissolution and absorption of BCS Class II and IV drugs.

-

Topical Formulations: As an emulsifier in creams and lotions to ensure the uniform distribution of the active pharmaceutical ingredient (API).[3]

-

Parenteral Formulations: In some cases, as a solubilizing agent for intravenous drug formulations, although careful consideration of its biocompatibility and potential for hemolysis is required.

Conclusion

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. CETEARETH-2 - Ataman Kimya [atamanchemicals.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. rawsource.com [rawsource.com]

- 6. Physical and chemical properties of fatty alcohol polyoxyethylene ether-DOHOLL Chemical_Production of phosphate ester products [doholl.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Figure 3 from Association behavior of polyoxyethylene (20) cetyl ether (brij 58) and polyoxyethylene (20) sorbitan monooleate (Tween 80) with polyoxyethylene (4) lauryl ether (Brij 30) | Semantic Scholar [semanticscholar.org]

- 9. Surface tension - Wikipedia [en.wikipedia.org]

- 10. biolinscientific.com [biolinscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ceteth-2: Molecular Structure and Emulsification Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Ceteth-2, a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries. We will delve into its core molecular structure, explore its physicochemical properties, and elucidate the mechanisms by which it functions as an effective emulsifying agent. This document is intended to serve as a critical resource, offering detailed experimental protocols and data-driven insights for professionals engaged in formulation science and drug delivery systems.

Molecular Structure and Physicochemical Properties

This compound, known by its IUPAC name 2-(2-hexadecoxyethoxy)ethanol, is a polyethylene glycol (PEG) ether of cetyl alcohol.[1][2] Its structure is amphiphilic, featuring a hydrophobic (lipophilic) tail derived from cetyl alcohol (a 16-carbon chain) and a hydrophilic head composed of a short chain of two ethylene oxide units.[2][3] This dual nature is fundamental to its surface-active properties. The numerical designation "-2" signifies the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[2][3]

The precise balance between its hydrophobic and hydrophilic components dictates its functionality, particularly its behavior at oil-water interfaces. This is quantitatively described by the Hydrophile-Lipophile Balance (HLB) system.

The key physicochemical properties of this compound are summarized in the table below, providing a foundation for its application in formulation development.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₄₂O₃ | [1] |

| IUPAC Name | 2-(2-hexadecoxyethoxy)ethanol | [1] |

| Molecular Weight | 330.5 g/mol (Computed) | [1] |

| 350-400 g/mol (Typical Range) | [4] | |

| HLB Value | 5.3 | [5][6] |

| Appearance | Liquid to waxy solid | [3][7] |

| Solubility | Water soluble/dispersible | [4][8] |

| Density | ~0.95–1.0 g/cm³ | [4] |

| Melting Point | ~50 °C | [4] |

The Mechanism of Emulsification

As a non-ionic surfactant, this compound's primary function is to enable the formation of stable emulsions—dispersions of two or more immiscible liquids, such as oil and water.[2][9] It achieves this by reducing the interfacial tension between the oil and water phases.[3][7][10]

When introduced into an oil-and-water system, this compound molecules spontaneously migrate to the interface. The lipophilic cetyl tail orients itself within the oil phase, while the hydrophilic PEG head aligns with the aqueous phase. This arrangement creates a stable molecular film around the dispersed droplets, preventing them from coalescing and leading to phase separation.

With an HLB value of 5.3, this compound is considered a lipophilic emulsifier, making it particularly suitable for creating water-in-oil (W/O) emulsions.[5][6] In practice, it is frequently used as a co-emulsifier in combination with a high-HLB surfactant (such as Ceteth-20) to produce fine-textured and highly stable oil-in-water (O/W) emulsions for creams and lotions.[8][11][12]

Experimental Protocols for Emulsion Characterization

The successful development of an emulsion-based product requires rigorous testing and characterization. The following section outlines standard methodologies for evaluating emulsions stabilized by this compound.

-

Phase Preparation:

-

Oil Phase: Combine lipid components (e.g., mineral oil, esters) and the lipophilic emulsifier(s) (e.g., this compound). Heat to 75°C with gentle stirring until all components are melted and uniform.

-

Aqueous Phase: Combine water, humectants (e.g., glycerin), and any water-soluble actives or stabilizers. Heat to 75°C with gentle stirring.

-

-

Emulsification: Slowly add the aqueous phase to the oil phase while subjecting the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 3-5 minutes.

-

Cooling: Remove from heat and continue to stir with a lower-shear mixer (e.g., propeller mixer) until the emulsion has cooled to room temperature. This prevents coalescence and ensures a uniform final consistency.

-

Final Additions: Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C and mix until uniform.

-

Macroscopic Observation: Store emulsion samples at various conditions (e.g., 4°C, 25°C, 40°C) and visually inspect at regular intervals (24h, 1 week, 1 month, 3 months) for signs of instability such as creaming, coalescence, or phase separation.

-

Centrifugation: Centrifuge the emulsion sample (e.g., at 3000 RPM for 30 minutes). A stable emulsion will show no signs of phase separation.

-

Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (25°C for 24 hours). Three to five cycles are typical. Assess for phase separation after each cycle.

-

Method: Dynamic Light Scattering (DLS) is the preferred method for determining the particle size distribution of emulsion droplets.

-

Procedure:

-

Dilute a small aliquot of the emulsion in deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in the DLS instrument.

-

Measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI), which indicates the broadness of the size distribution.

-

Applications in Drug Development and Research

The emulsifying and solubilizing properties of this compound make it a valuable excipient in pharmaceutical formulations.

-

Topical and Transdermal Delivery: this compound is used to formulate stable creams, lotions, and ointments that serve as vehicles for the delivery of active pharmaceutical ingredients (APIs) to or through the skin. Its ability to create a stable emulsion ensures uniform distribution of the API, which is critical for consistent dosing.

-

Solubilization of Poorly Soluble Drugs: For APIs with low aqueous solubility, the micellar structures formed by surfactants like this compound can serve as nanocarriers, enhancing solubility and potentially improving bioavailability.[11][15]

-

Safety Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Ceteth ingredients and concluded that this compound is safe for use in cosmetics under current practices, provided the formulation is non-irritating.[1][3] It is recommended that products containing PEG ethers, like this compound, should not be used on damaged or broken skin due to potential kidney effects observed in burn patients exposed to PEGs.[3]

Conclusion

This compound is a versatile and effective non-ionic surfactant whose utility is directly derived from its amphiphilic molecular structure. Its low HLB value makes it an excellent candidate for W/O emulsions and a vital co-emulsifier for sophisticated O/W systems used in pharmaceuticals and personal care. A thorough understanding of its physicochemical properties, combined with rigorous experimental characterization of the final formulation, allows researchers and drug development professionals to leverage this compound to create stable, effective, and elegant delivery systems.

References

- 1. This compound | C20H42O3 | CID 4303686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. rawsource.com [rawsource.com]

- 5. scribd.com [scribd.com]

- 6. scientificspectator.com [scientificspectator.com]

- 7. CETEARETH-2 - Ataman Kimya [atamanchemicals.com]

- 8. This compound, 9004-95-9 [perflavory.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. This compound, 9004-95-9 [thegoodscentscompany.com]

- 12. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Ceteth-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) value of Ceteth-2, a nonionic surfactant, and its profound significance in scientific research and pharmaceutical product development. This compound, the polyethylene glycol ether of cetyl alcohol, is a crucial excipient in formulating a wide range of products due to its emulsifying, solubilizing, and cleansing properties.[1][2][3] Understanding its HLB value is fundamental to harnessing its full potential in creating stable and effective formulations.

Understanding the Hydrophile-Lipophile Balance (HLB) System

The HLB system, introduced by William C. Griffin in the 1940s, is a semi-empirical scale used to classify surfactants based on the balance between their hydrophilic (water-loving) and lipophilic (oil-loving) properties.[4][5] The scale typically ranges from 0 to 20.[6]

-

Low HLB (0-10): Surfactants with a low HLB value are more lipophilic, meaning they are more soluble in oil than in water.[6][7] These are generally used as water-in-oil (W/O) emulsifiers.[6]

-

High HLB (10-20): Surfactants with a high HLB value are more hydrophilic, indicating greater solubility in water.[6][7] They are typically employed as oil-in-water (O/W) emulsifiers, detergents, or solubilizing agents.[6]

The HLB value is a critical parameter for formulators as it predicts the surfactant's behavior and helps in selecting the appropriate agent to ensure the stability of emulsions, suspensions, and other complex drug delivery systems.[4][8]

The HLB Value of this compound

This compound is chemically prepared by reacting cetyl alcohol with an average of two moles of ethylene oxide.[2] This structure results in a predominantly lipophilic molecule. The generally accepted HLB value for This compound is 5.3 .[5][9][10][11][12]

It is important to note that slight variations may be reported by different manufacturers, with values such as 4.9 or a measured value of 8.0 appearing in some technical literature.[13][14] These variations can arise from differences in manufacturing processes and the purity of the final product. For formulation purposes, the value of 5.3 is the most commonly cited.

Significance of this compound's HLB Value in Formulations

With an HLB value of 5.3, this compound is classified as a lipophilic, oil-soluble, and water-insoluble surfactant .[6] This characteristic dictates its primary functions and applications in research and drug development.

Role as a W/O Emulsifier and Co-emulsifier

The primary significance of its low HLB value is its effectiveness as a water-in-oil (W/O) emulsifier .[6] It facilitates the dispersion of water droplets within a continuous oil phase, creating stable W/O emulsions. This is particularly valuable for topical creams and ointments where an occlusive, moisturizing oil phase is desired on the skin.

In many advanced formulations, stable emulsions are achieved by blending surfactants. This compound is frequently used as a co-emulsifier in combination with a high-HLB surfactant.[14] This blending allows formulators to precisely match the "required HLB" (rHLB) of a specific oil or lipid phase, leading to highly stable oil-in-water (O/W) emulsions.[15]

Applications in Drug Delivery

The lipophilic nature of this compound is advantageous in the development of various drug delivery systems:

-

Topical and Transdermal Delivery: In topical formulations, this compound helps to create stable creams and lotions that ensure uniform distribution of the active pharmaceutical ingredient (API).[16] Its properties are also leveraged in creating microemulsions, which can act as permeation enhancers for transdermal drug delivery by fluidizing the lipids in the stratum corneum.[17][18]

-

Solubilization: this compound can help dissolve other ingredients, particularly lipophilic APIs, into a formulation where they would not normally be soluble.[2]

-

Controlled Release: The choice of surfactant and its HLB value can influence the release characteristics of a drug from its carrier system. The partitioning of the drug between the oil and water phases, governed by the emulsion type stabilized by surfactants like this compound, can be tailored to achieve a desired release profile.

Quantitative Data: HLB Values of Ceteth Surfactants

The HLB value of polyoxyethylene nonionic surfactants, such as the Ceteth family, is directly related to the length of the hydrophilic polyethylene glycol (PEG) chain. As the number of ethylene oxide units increases, the molecule becomes more hydrophilic, and the HLB value rises.

| Surfactant Name | Average Ethylene Oxide Units | HLB Value | Predominant Characteristic | Primary Function |

| This compound | 2 | 5.3 [5][9] | Lipophilic | W/O Emulsifier |

| Ceteth-10 | 10 | 12.9[5][9] | Hydrophilic | O/W Emulsifier |

| Ceteth-20 | 20 | 15.7[9][12] | Hydrophilic | O/W Emulsifier, Solubilizer |

| Ceteareth-20 | 20 | 15.2[9][10] | Hydrophilic | O/W Emulsifier, Solubilizer |

Note: Ceteth and Ceteareth are often used interchangeably, both referring to polyethylene glycol ethers of cetyl or cetearyl alcohol.

Experimental Protocols for HLB Determination

While the HLB value of commercial surfactants like this compound is typically provided by the manufacturer, understanding the methodologies for its determination is crucial for advanced formulation research.

Theoretical Calculation Methods

These methods estimate the HLB value based on the molecular structure of the surfactant.

-

Griffin's Method (for non-ionic surfactants): This is the original method for polyoxyethylene ethers.[6][19]

-

Formula: HLB = 20 * (Mh / M)

-

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).

-

M is the total molecular mass of the molecule.

-

-

-

Davies' Method: This method calculates the HLB by summing group numbers assigned to various chemical groups within the molecule.[6][19]

-

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

-

Methodology: Each functional group in the surfactant molecule is assigned a specific number based on its hydrophilicity or lipophilicity. These values are then used in the formula to calculate the overall HLB.

-

Experimental Emulsification Method

This is a practical approach to determine the required HLB of an oil phase and can be used to verify the HLB of a surfactant.[20][21]

-

Objective: To find the HLB value that results in the most stable emulsion for a given oil phase.

-

Protocol:

-

Select Surfactant Pair: Choose two surfactants with known HLB values, one low (e.g., Span 80, HLB = 4.3) and one high (e.g., Tween 80, HLB = 15.0).

-

Prepare Blends: Create a series of surfactant blends by mixing the low and high HLB surfactants in varying ratios (e.g., 90:10, 80:20, ..., 10:90). Calculate the final HLB of each blend using the formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B).

-

Formulate Emulsions: Prepare a series of identical emulsions, each using one of the surfactant blends at a fixed concentration with the oil and water phases.

-

Assess Stability: After a set period (e.g., 24 hours), visually inspect the emulsions for signs of instability such as creaming, coalescence, or phase separation.

-

Identify Optimum HLB: The blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.[20] This method can be refined by measuring droplet size, where the smallest and most uniform droplet size indicates the optimal HLB.[20][21]

-

Instrumental Methods

Modern analytical techniques can also be employed for more precise HLB determination.

-

Titrimetric Methods: These involve titrating a solution of the surfactant in a solvent mixture (e.g., benzene-dioxane) with water until permanent turbidity is observed.[22][23] The amount of water required (the "water number") can be correlated to the HLB value.[23]

-

Nuclear Magnetic Resonance (NMR): High-resolution NMR can be used to determine HLB values by integrating the signals from the hydrophilic and lipophilic portions of the surfactant molecule.[24][25]

Visualization of Emulsifier Selection Workflow

The following diagram illustrates the logical workflow for selecting a surfactant system, such as one involving this compound, to create a stable emulsion with a specific oil phase.

Caption: Workflow for Emulsifier Selection Based on Required HLB.

This guide has detailed the properties, significance, and application of the HLB value of this compound. A thorough understanding of this fundamental parameter is indispensable for scientists and professionals in the rational design and development of stable and efficacious pharmaceutical and cosmetic products.

References

- 1. This compound Supplier | 68439-49-6 | Your Reliable Distributor UPIglobal [upichem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. CETEARETH-2 - Ataman Kimya [atamanchemicals.com]

- 4. pharmatimesofficial.com [pharmatimesofficial.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 8. [Importance of the HLB-value in drug technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. mytreesays.wordpress.com [mytreesays.wordpress.com]

- 12. HLB Calculator - Materials [hlbcalc.com]

- 13. Coscare - 2047 - Nano Tech Chemical - Ceteareth-2 - 68439-49-6 [knowde.com]

- 14. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Microemulsions formed by PPG-5-CETETH-20 at low concentrations for transdermal delivery of nifedipine: Structural and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmajournal.net [pharmajournal.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 24. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Solubility of Ceteth-2 in different organic and aqueous solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ceteth-2, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and chemical industries. This compound, the polyethylene glycol ether of cetyl alcohol with an average of two ethylene oxide units, exhibits distinct solubility behavior in a range of aqueous and organic solvents due to its predominantly lipophilic nature. This document details its solubility profile, presents experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Understanding the Solubility of this compound

This compound's molecular structure, consisting of a long-chain cetyl alcohol (a C16 fatty alcohol) and a short hydrophilic polyoxyethylene chain, results in a low hydrophilic-lipophilic balance (HLB) value, typically in the range of 4.5 to 5.3.[1] This low HLB value is indicative of its oil-soluble or lipophilic character.[1] Consequently, this compound is generally soluble in organic solvents and oils while exhibiting limited solubility or dispersibility in water.[1][2] The degree of ethoxylation is a critical factor; as the number of ethylene oxide units in the ceteareth family increases, so does the water solubility.[3]

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

-

Solvent Polarity: In line with the "like dissolves like" principle, this compound, being largely non-polar, demonstrates better solubility in non-polar to moderately polar organic solvents.

-

Temperature: Temperature can affect the solubility of surfactants. For non-ionic surfactants in aqueous solutions, an increase in temperature can lead to a decrease in solubility, a phenomenon related to the cloud point.

-

Presence of Other Solutes: The presence of salts, co-solvents, or other formulation components can alter the solvency of the medium and, consequently, the solubility of this compound.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of solvents is not extensively available in public literature. The following tables summarize the available qualitative and semi-quantitative information, providing a practical guide for formulation development.

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Solubility Description | Estimated Quantitative Data (at 25°C) |

| Water | Poorly soluble/Dispersible with difficulty[1] | 0.1055 mg/L (estimated)[4] |

Note: The estimated quantitative data for water should be interpreted with caution as it may reflect the base alcohol's properties and does not fully capture its dispersibility as a surfactant.

Table 2: Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Ethanol | Soluble[1] |

| Isopropanol | Soluble | |

| Oils | Mineral Oil | Slightly Soluble[1] |

| Vegetable Oils | Soluble[2] | |

| Esters | Isopropyl Myristate | Soluble |

| Glycols | Propylene Glycol | Soluble |

| Hydrocarbons | Toluene | Soluble |

Experimental Protocols for Solubility Determination

A multi-faceted approach is often necessary to accurately characterize the solubility of a non-ionic surfactant like this compound. Below are detailed methodologies for key experiments.

Visual Assessment of Miscibility/Solubility

This is a fundamental and straightforward method to qualitatively assess solubility.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at various concentrations and temperatures.

Materials:

-

This compound

-

A range of aqueous and organic solvents

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Water bath or heating block with temperature control

-

Light source for visual inspection

Procedure:

-

Preparation of Samples: Weigh a specific amount of this compound (e.g., 0.1 g, 0.5 g, 1.0 g) into separate vials.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 10 mL) to each vial to achieve desired concentrations (e.g., 1%, 5%, 10% w/v).

-

Mixing: Securely cap the vials and vortex for 2-5 minutes to ensure thorough mixing.

-

Equilibration: Place the vials in a water bath at a controlled temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours.

-

Visual Observation: After equilibration, visually inspect each sample against a light and dark background for signs of insolubility, such as:

-

Clear, homogeneous solution: Indicates complete solubility.

-

Hazy or cloudy dispersion: Indicates partial solubility or dispersibility.

-

Presence of undissolved solid particles or phase separation: Indicates insolubility.

-

-

Temperature Effect (Optional): Gradually increase the temperature of the water bath in increments (e.g., 5°C) and observe any changes in solubility. For aqueous dispersions, note the temperature at which the solution becomes cloudy (the cloud point).

Determination of Cloud Point (for Aqueous Dispersions)

The cloud point is the temperature at which a non-ionic surfactant becomes insoluble in water, leading to a cloudy appearance. This is a critical parameter for aqueous formulations.

Objective: To determine the cloud point of an aqueous dispersion of this compound.

Materials:

-

This compound

-

Deionized water

-

Test tube

-

Thermometer with 0.1°C resolution

-

Controlled temperature water bath

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

Procedure:

-

Prepare a 1% aqueous dispersion: Disperse 1.0 g of this compound in 99.0 g of deionized water. Stir until a uniform dispersion is achieved.

-

Heating: Place the test tube containing the dispersion in the water bath. Begin heating the bath slowly while gently stirring the dispersion.

-

Observe Cloudiness: Monitor the dispersion closely. The cloud point is the temperature at which the solution first becomes visibly cloudy.

-

Cooling and Clearing: Remove the test tube from the heating bath and allow it to cool while stirring. The temperature at which the solution becomes clear again should be recorded.

-

Report: The cloud point is typically reported as the average of the temperature of clouding upon heating and the temperature of clearing upon cooling.

Quantitative Analysis of Solubility using HPLC

For a precise quantitative determination of solubility, High-Performance Liquid Chromatography (HPLC) can be employed to measure the concentration of dissolved this compound in a saturated solution.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the analyte has a chromophore)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Concepts and Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the factors influencing this compound solubility and a general workflow for its experimental determination.

Conclusion

References

An In-depth Technical Guide to the Thermal and pH Stability of Ceteth-2 for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and pH stability of Ceteth-2, a widely used polyoxyethylene ether of cetyl alcohol. Understanding the stability profile of this non-ionic surfactant is critical for designing robust experimental protocols, developing stable formulations, and ensuring the quality and efficacy of pharmaceutical and cosmetic products. While specific degradation kinetic data for this compound is not extensively published, this guide outlines the expected stability behavior based on the chemistry of polyoxyethylene alkyl ethers and provides detailed methodologies for conducting stability studies to generate this crucial data.

Introduction to this compound

This compound, the polyethylene glycol ether of cetyl alcohol with an average of two ethylene oxide units, is a lipophilic, non-ionic surfactant.[1][2] Its amphiphilic nature makes it an effective emulsifier, solubilizer, and wetting agent in a variety of oil-in-water (O/W) emulsions such as creams, lotions, and other pharmaceutical and cosmetic formulations.[2][3] Non-ionic surfactants like this compound are generally considered to be stable over a broad pH range and are compatible with most other excipients.[3][4] However, like all chemical entities, this compound is susceptible to degradation under certain environmental conditions, primarily elevated temperatures and extreme pH.

Chemical Structure and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure, which consists of a cetyl (C16) alkyl chain linked to a short polyoxyethylene chain via an ether bond. The primary sites for potential chemical degradation are the ether linkages.

2.1 Hydrolytic Degradation (pH-Dependent)

The ether linkages in the polyoxyethylene chain of this compound are generally stable to hydrolysis under neutral and mildly acidic or alkaline conditions. However, under strongly acidic or basic conditions, particularly when coupled with elevated temperatures, acid-catalyzed or base-catalyzed hydrolysis of the ether bonds can occur. This would lead to the cleavage of the polyoxyethylene chain and the formation of smaller, more polar molecules.

Potential Hydrolytic Degradation Products:

-

Cetyl alcohol

-

Polyethylene glycols (PEGs) of varying chain lengths

-

Acetaldehyde (from the breakdown of the ethylene oxide units)

2.2 Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation through autoxidation. This process is often initiated by the presence of oxygen and can be accelerated by light and trace metal impurities. The degradation typically involves the formation of hydroperoxides at the alpha-carbon to the ether oxygen, which can then decompose to form a variety of degradation products.

Potential Thermal Degradation Products:

-

Aldehydes

-

Ketones

-

Carboxylic acids

-

Formate esters

-

Products of polymer chain scission

The following diagram illustrates the potential degradation pathways of this compound.

Quantitative Stability Data

Table 1: Illustrative pH-Rate Profile for this compound Hydrolysis at 50°C

| pH | Apparent First-Order Rate Constant (kobs) (day-1) | Half-Life (t1/2) (days) |

| 2.0 | 0.015 | 46.2 |

| 4.0 | 0.002 | 346.6 |

| 7.0 | 0.001 | 693.1 |

| 10.0 | 0.005 | 138.6 |

| 12.0 | 0.020 | 34.7 |

Table 2: Illustrative Thermal Degradation of this compound at pH 7.0

| Temperature (°C) | Apparent First-Order Rate Constant (kobs) (day-1) | Half-Life (t1/2) (days) |

| 40 | 0.002 | 346.5 |

| 50 | 0.006 | 115.5 |

| 60 | 0.018 | 38.5 |

| 70 | 0.054 | 12.8 |

Experimental Design for Stability Assessment

A well-designed stability study for this compound, whether as a raw material or within a formulation, should include forced degradation studies and long-term stability testing under intended storage conditions.

4.1 Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating potential degradation pathways, identifying degradation products, and establishing the stability-indicating nature of analytical methods.[5] The following diagram outlines a typical workflow for a forced degradation study.

4.2 Long-Term Stability Testing

Long-term stability studies are conducted under the recommended storage conditions to establish the shelf-life of the product.[6][7] For pharmaceutical and high-value cosmetic products, these studies are typically performed according to ICH guidelines.[4]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the thermal and pH stability of this compound.

5.1 Protocol for pH Stability Assessment (Forced Hydrolysis)

Objective: To determine the rate of hydrolysis of this compound at various pH values under accelerated temperature conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate buffer solutions (pH 4.0, 7.0, 10.0)

-

High-purity water

-

Class A volumetric flasks and pipettes

-

Constant temperature water bath or oven

-

pH meter

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Reaction Setup:

-

For each pH condition (e.g., pH 2, 4, 7, 10, 12), transfer a known volume of the this compound stock solution into a series of volumetric flasks.

-

Add the appropriate acidic, basic, or buffer solution to each flask to achieve the target pH and dilute to the mark with high-purity water. The final concentration of this compound should be suitable for HPLC analysis (e.g., 100 µg/mL).

-

Prepare a control sample at pH 7 stored at 4°C.

-

-

Incubation: Place the flasks in a constant temperature bath set to a desired temperature (e.g., 50°C or 60°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each flask.

-

Sample Quenching (if necessary): Neutralize the acidic and basic samples to a pH of approximately 7 to stop the hydrolysis reaction before HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and monitor the formation of degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH condition. The slope of the resulting line will be the negative of the apparent first-order rate constant (kobs). Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

5.2 Protocol for Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

-

This compound

-

High-purity water or a suitable buffer solution (e.g., pH 7 phosphate buffer)

-

Constant temperature ovens

-

HPLC system as described in 5.1

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in the chosen aqueous medium.

-

Incubation: Aliquot the solution into several sealed vials and place them in constant temperature ovens set at different temperatures (e.g., 40°C, 50°C, 60°C, and 70°C). Include a control set stored at a reference temperature (e.g., 4°C).

-

Time-Point Sampling: At specified time points, remove one vial from each oven for analysis.

-

HPLC Analysis: Quantify the concentration of this compound in each sample using the stability-indicating HPLC method.

-

Data Analysis:

-

Determine the degradation rate constant (k) at each temperature as described in the pH stability protocol.

-

Construct an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T). The activation energy (Ea) for the degradation process can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

-

5.3 Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products and other formulation components.

Typical HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with or without a modifier like formic acid or ammonium acetate, is often effective for separating non-ionic surfactants and their degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detector: Since this compound lacks a strong UV chromophore, universal detectors like CAD, ELSD, or MS are preferred. A recently developed HPLC method for a formulation containing Ceteth-20 utilized a C18 column with a mobile phase of acetonitrile:methanol:water (35:35:30, v/v/v) and UV detection at 239 nm, which may be a suitable starting point for method development if a co-eluting chromophore is present or if derivatization is employed.[8]

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Conclusion

This compound is a generally stable non-ionic surfactant, but it is susceptible to degradation under conditions of extreme pH and elevated temperature. A thorough understanding of its stability profile is essential for the development of robust and reliable pharmaceutical and cosmetic formulations. While specific public domain data on its degradation kinetics is scarce, this guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical information. By conducting comprehensive forced degradation and long-term stability studies, scientists can ensure the quality, safety, and efficacy of their products containing this compound.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. [PDF] Emulsion Stability of Cosmetic Facial Cream O/W Emulsions Prepared by Brij Type Non-ionic Emulsifier | Semantic Scholar [semanticscholar.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. npra.gov.my [npra.gov.my]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. Determination of dexamethasone acetate in CETETH 20-based in liquid crystalline systems using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Behavior of Ceteth-2 in Physiological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceteth-2, a non-ionic surfactant of the polyoxyethylene alkyl ether class, is utilized in various pharmaceutical and research applications for its emulsifying and solubilizing properties.[1][2] Its performance in these roles is intrinsically linked to its self-aggregation behavior in aqueous environments, particularly in physiological buffers relevant to drug delivery and biological assays. This technical guide provides an in-depth overview of the core principles governing the aggregation of this compound, including the formation of micelles and the critical micelle concentration (CMC). Due to a lack of specific published experimental data for this compound in physiological buffers, this guide presents estimated quantitative data based on structurally similar non-ionic surfactants. Furthermore, it offers detailed experimental protocols for key characterization techniques and visual diagrams of experimental workflows to aid researchers in their practical investigations.

Introduction to this compound and its Aggregation

This compound is the polyethylene glycol ether of cetyl alcohol, meaning it consists of a hydrophobic cetyl group (a C16 alkyl chain) and a hydrophilic head composed of two ethylene oxide units.[1] This amphiphilic structure drives its behavior in aqueous solutions. At low concentrations, this compound molecules exist as monomers. As the concentration increases, they begin to adsorb at interfaces, such as the air-water interface, reducing the surface tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously self-assemble into organized aggregates called micelles.[3][4] In these micelles, the hydrophobic cetyl tails form a core, shielded from the aqueous environment, while the hydrophilic polyoxyethylene heads form a shell that interacts with the surrounding water. This micellization is a critical phenomenon as it dictates the surfactant's ability to solubilize hydrophobic drugs within the micellar core.

The aggregation behavior of non-ionic surfactants like this compound in physiological buffers, such as phosphate-buffered saline (PBS) or saline, is of particular interest. The presence of electrolytes in these buffers can influence the CMC and the size of the micelles. Generally, for non-ionic surfactants, the addition of salts can lead to a decrease in the CMC, promoting micelle formation at lower concentrations.[5] This is attributed to the "salting-out" effect on the hydrophobic chains, which favors their association.

Quantitative Data on Aggregation Behavior

Table 1: Estimated Aggregation Properties of this compound in Aqueous Solutions and Physiological Buffers

| Parameter | Condition | Estimated Value |

| Critical Micelle Concentration (CMC) | Deionized Water (25°C) | ~ 5 - 15 µM |

| Phosphate-Buffered Saline (PBS), pH 7.4 (25°C) | ~ 3 - 10 µM | |

| 0.9% Saline (154 mM NaCl) (25°C) | ~ 2 - 8 µM | |

| Micelle Hydrodynamic Diameter | Above CMC in PBS | ~ 5 - 10 nm |

Disclaimer: The values presented in this table are estimations based on data for structurally related polyoxyethylene alkyl ether surfactants. Actual experimental values for this compound may vary and should be determined empirically using the protocols outlined in this guide.

Experimental Protocols for Characterizing this compound Aggregation

Accurate characterization of this compound aggregation is crucial for its effective application. The following are detailed protocols for commonly used methods.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.

Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in the desired physiological buffer (e.g., PBS, pH 7.4). From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Measurement:

-

Calibrate the tensiometer with high-purity water.

-

Measure the surface tension of each this compound dilution, starting from the lowest concentration.

-

Ensure the measuring probe is thoroughly cleaned between measurements.

-

Allow each solution to equilibrate before recording the surface tension value.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph.

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is reflected in the ratio of the intensities of specific vibronic peaks in its emission spectrum.[8]

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (e.g., 1x10⁻³ M).

-

Preparation of this compound and Pyrene Solutions:

-

Prepare a series of this compound solutions in the desired physiological buffer.

-

Aliquot a small, precise volume of the pyrene stock solution into a series of vials and evaporate the solvent completely to leave a thin film of pyrene.

-

Add the prepared this compound solutions to these vials, ensuring the final pyrene concentration is very low (e.g., ~1 µM).

-

Allow the solutions to equilibrate overnight with gentle agitation to ensure pyrene solubilization and micelle formation.

-

-

Fluorescence Measurement:

-

Use a fluorometer to measure the emission spectrum of each sample.

-

Set the excitation wavelength for pyrene at approximately 335 nm.

-

Scan the emission from 350 nm to 500 nm.

-

-

Data Analysis:

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

Plot the ratio of these intensities (I₁/I₃) against the logarithm of the this compound concentration.

-

The CMC is identified as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, often determined from the intersection of the two linear portions of the resulting sigmoidal curve.[8]

-